molecular formula C13H8ClNO3 B12719546 (5-Chloro-2-nitrophenyl)phenylmethanone CAS No. 7716-87-2

(5-Chloro-2-nitrophenyl)phenylmethanone

Cat. No.: B12719546
CAS No.: 7716-87-2
M. Wt: 261.66 g/mol
InChI Key: ZXNFXLWABOISKA-UHFFFAOYSA-N
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Description

(5-Chloro-2-nitrophenyl)phenylmethanone is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 5-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-nitrophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 5-chloro-2-nitrobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5COCl+C6H3Cl(NO2)AlCl3C13H8ClNO3+HCl\text{C6H5COCl} + \text{C6H3Cl(NO2)} \xrightarrow{\text{AlCl3}} \text{C13H8ClNO3} + \text{HCl} C6H5COCl+C6H3Cl(NO2)AlCl3​C13H8ClNO3+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-nitrophenyl)phenylmethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and carbonyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: (5-Chloro-2-aminophenyl)phenylmethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

(5-Chloro-2-nitrophenyl)phenylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-2-nitrophenyl)phenylmethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Similar structure with an amino group instead of a nitro group.

    (5-Chloro-2-(methylamino)phenyl)phenylmethanone: Contains a methylamino group instead of a nitro group.

Uniqueness

(5-Chloro-2-nitrophenyl)phenylmethanone is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-chloro-2-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-10-6-7-12(15(17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNFXLWABOISKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227918
Record name Methanone, (5-chloro-2-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7716-87-2
Record name Methanone, (5-chloro-2-nitrophenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007716872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (5-chloro-2-nitrophenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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